-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 (4-(3,6-Dimethyl-3-heptyl)phenol diethoxylate-ring-13C6 solution) is an isotopically labeled standard used in environmental science research. Isotopes are atoms of the same element with a different number of neutrons. By incorporating $^{13}$C, a stable isotope of carbon, into the molecule, scientists can track the compound through analytical techniques without interfering with the natural abundance of the element in the sample.
This isotopically labeled standard is specifically designed for the analysis of nonylphenol (NP) and octylphenol (OP) ethoxylates in environmental samples. Nonylphenol and octylphenol are breakdown products of alkylphenol ethoxylates (APEOs), which are non-ionic surfactants used in a variety of industrial and domestic applications. Due to their widespread use, APEOs are frequently detected in environmental samples, raising concerns about their potential ecological effects. PubChem, 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6: )
4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 is a synthetic organic compound belonging to the class of alkylphenol ethoxylates. It features a phenolic structure with a branched alkyl chain, which contributes to its surfactant properties. The compound is characterized by the presence of two ethoxy groups attached to the phenolic ring, enhancing its solubility in water and making it useful in various applications, particularly in industrial and consumer products.
The chemical behavior of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 is influenced by its functional groups. It can undergo several reactions typical for phenolic compounds, including:
These reactions are significant for modifying the compound's properties for specific applications.
Alkylphenol ethoxylates, including 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6, have been studied for their biological effects. They are known to exhibit weak estrogenic activity, which can disrupt endocrine functions in wildlife and potentially in humans. Research indicates that such compounds may affect reproductive systems and developmental processes in various organisms, raising concerns about their environmental impact and safety .
The synthesis of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 typically involves:
These steps ensure the production of a compound with desired properties and isotopic labeling for research purposes.
4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 has various applications:
Studies examining the interactions of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 with biological systems have highlighted its potential endocrine-disrupting effects. These studies often focus on:
Such studies are crucial for understanding the environmental and health implications of this compound.
Several compounds share structural similarities with 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Nonylphenol Ethoxylate | Long nonyl chain with ethoxy groups | Known for widespread environmental contamination |
Octylphenol Ethoxylate | Shorter octyl chain with ethoxy groups | Exhibits significant estrogenic activity |
4-Dodecylphenol Diethoxylate | Longer dodecyl chain with two ethoxy groups | Enhanced surfactant properties compared to others |
4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 is unique due to its specific branching in the alkyl chain and isotopic labeling, which may influence its biological activity and environmental fate differently than other similar compounds.
The carbon-13 labeling pattern in 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 is specifically localized to the benzene ring structure, as indicated by the "ring-13C6" designation in analytical literature [3] [6]. This isotopic labeling strategy involves the incorporation of six carbon-13 atoms at all six positions of the aromatic ring, creating a uniformly labeled phenolic core [31] [32].
The isotope incorporation mechanism relies on advanced synthetic methodologies that enable the substitution of natural abundance carbon-12 atoms with carbon-13 isotopes during the phenol synthesis stage [31] [33]. Recent developments in phenol labeling chemistry demonstrate that carbon-13 can be introduced into the ipso carbon position through lithium-halogen exchange reactions followed by treatment with carbon-13 labeled carbonate esters [32] [33]. This approach allows for late-stage isotopic incorporation, ensuring high isotopic purity and specific labeling patterns [31] [35].
The mass shift resulting from the carbon-13 incorporation is designated as M+6, reflecting the addition of six mass units to the molecular ion [1] [3]. This mass difference provides excellent analytical discrimination when employing mass spectrometry techniques for quantitative analysis [5] [16]. The isotopic enrichment level typically exceeds 95 percent, ensuring adequate sensitivity for analytical applications [6] [14].
Carbon-13 labeling offers significant advantages over deuterium labeling in metabolic and environmental studies, as carbon-13 isotopes do not exhibit significant isotopic effects that could alter the compound's chemical behavior [5] [9]. The incorporation of carbon-13 enables precise tracking of the compound through biological and environmental systems using nuclear magnetic resonance spectroscopy and mass spectrometry [9] [10].
4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 belongs to the alkylphenol ethoxylate class of nonionic surfactants, specifically categorized within the nonylphenol ethoxylate subfamily [12] [15]. Alkylphenol ethoxylates are synthetic surfactants characterized by branched-chain alkylphenols coupled to polyethylene oxide chains through ethoxylation reactions [12] [17].
The systematic classification places this compound within the diethoxylate category, indicating the presence of exactly two ethylene oxide units in the hydrophilic chain [16] [17]. The ethoxylation degree significantly influences the hydrophilic-lipophilic balance, with diethoxylates typically exhibiting hydrophilic-lipophilic balance values ranging from 8.9 to 11.3 [25] [26]. This positioning within the ethoxylate spectrum confers specific solubility characteristics and surface activity properties [19] [21].
The nonionic character of alkylphenol ethoxylates distinguishes them from ionic surfactants, as they do not dissociate into charged species in aqueous solutions [19] [21]. Instead, their surface activity derives from the amphiphilic molecular architecture, featuring both hydrophobic alkylphenol and hydrophilic polyethylene oxide segments [18] [21]. This structural arrangement enables effective reduction of surface tension and interfacial tension between immiscible phases [18] [20].
The physicochemical properties of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 reflect its amphiphilic molecular structure and isotopic composition [23] [24]. The compound typically exists as a clear, colorless to slightly yellow liquid at ambient temperature, with storage requirements necessitating temperatures of -20°C to maintain stability [1] [6].
Property | Value | Reference |
---|---|---|
Molecular Weight (g/mol) | 314.41 | [1] |
Physical State | Clear liquid in acetone | [1] |
Storage Temperature (°C) | -20 | [1] [6] |
Purity (%) | ≥95.0 | [6] |
Mass Shift | M+6 | [1] [3] |
Analytical Techniques | Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry | [1] [3] |
The surface tension properties of alkylphenol diethoxylates typically range around 32.3 millinewtons per meter at concentrations of 1 gram per liter, demonstrating effective surface activity [23] [25]. The hydrophilic-lipophilic balance values for diethoxylate derivatives fall within the range of 8.9 to 11.3, positioning these compounds as effective emulsifiers and wetting agents [25] [19].
Cloud point measurements, which indicate the temperature at which the surfactant solution becomes turbid due to phase separation, typically occur between 54 and 70°C for diethoxylate systems [25] [26]. The pH of aqueous solutions containing 5 percent surfactant ranges from 5 to 8, indicating mild acidity under standard conditions [23] [25].
Viscosity measurements for related alkylphenol diethoxylates range from 210 to 450 centipoise at 25°C, reflecting the influence of the ethoxylate chain length on flow properties [25] [20]. The density of nonylphenol ethoxylates typically approximates 1.06 grams per cubic centimeter at 20°C [23] [4].
The solubility characteristics demonstrate moderate water solubility, with the compound forming stable emulsions in aqueous systems [23] [24]. The partitioning behavior between oil and water phases depends on various physicochemical variables, including the degree of ethoxylation, alkyl chain length, and solution salinity [27] [29].
The comparative analysis between 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 and its non-labeled analog reveals significant similarities in most physicochemical properties while highlighting the analytical advantages conferred by isotopic labeling [4]. The non-labeled compound, bearing Chemical Abstracts Service number 1119449-38-5, possesses a molecular formula of C19H32O3 and a molecular weight of 308.46 grams per mole [4] .
Property | Labeled Compound | Non-Labeled Analog |
---|---|---|
CAS Number | 1173019-36-7 | 1119449-38-5 |
Molecular Formula | 13C6C13H32O3 | C19H32O3 |
Molecular Weight (g/mol) | 314.41 | 308.46 |
Mass Shift | M+6 | M+0 |
Carbon-13 Labels | 6 (ring positions) | Natural abundance |
Physical State | Solution in acetone | Viscous liquid |
The structural parameters remain virtually identical between the labeled and non-labeled forms, with both compounds exhibiting the same branched heptyl substitution pattern and diethoxylate chain configuration [4]. The surface activity properties, including critical micelle concentration, surface tension reduction, and emulsification capacity, show no significant differences attributable to the isotopic substitution [9] [14].
The analytical discrimination provided by the carbon-13 labeling enables precise quantification in complex matrices through mass spectrometry techniques [3] [5]. The six-mass-unit difference facilitates unambiguous identification and separation of the labeled compound from naturally occurring analogs during analytical procedures [16] [29]. This analytical advantage proves particularly valuable in environmental monitoring studies where trace-level detection and accurate quantification are essential [5] [26].
Isotope Dilution Mass Spectrometry applications benefit significantly from the use of carbon-13 labeled standards, as they provide superior matrix effect compensation compared to deuterated analogs [5] [14]. The minimal labeling approach using carbon-13 avoids the isotopic effects commonly observed with deuterium substitution, ensuring that the labeled compound exhibits identical chemical behavior to the natural analog [5] [9].